毛花苷 B

概述

描述

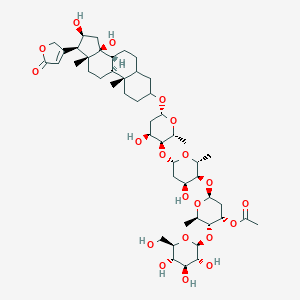

Lanatoside B is a cardiac glycoside that can be isolated from the leaves of Digitalis lanata . It is known for its potent effects on the heart and is used in the treatment of certain heart conditions.

科学研究应用

Lanatoside B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study glycoside reactions and mechanisms. In biology and medicine, lanatoside B is studied for its effects on heart cells and its potential use in treating heart conditions. It has also been investigated for its anticancer properties, as it can induce apoptosis in certain cancer cell lines . In industry, lanatoside B is used in the production of cardiac medications and as a reference standard in analytical studies .

作用机制

Lanatoside B exerts its effects by inhibiting the sodium-potassium ATPase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes. This inhibition leads to an increase in intracellular sodium levels, which in turn affects calcium levels and enhances cardiac contractility. The molecular targets of lanatoside B include the alpha subunit of the sodium-potassium ATPase enzyme, and its pathways involve the regulation of ion exchange and cellular signaling .

安全和危害

The safety data sheet of Lanatoside B suggests that it should be handled with full personal protective equipment. It advises against breathing vapors, mist, dust, or gas and recommends ensuring adequate ventilation . In case of contact, it suggests rinsing skin thoroughly with large amounts of water and removing contaminated clothing and shoes .

未来方向

Cardiac glycosides, including Lanatoside B, have shown promising anti-tumor activity and are potential candidates for radiosensitizers . They have been found to exhibit selective cytotoxic effects against cancer cells, raising interest in their use as anti-cancer molecules . The combination of 131I-trastuzumab and Lanatoside C has been suggested as a potential synergistic treatment for radioimmunotherapy to control HER2 positive tumors .

生化分析

Biochemical Properties

Lanatoside B interacts with various enzymes, proteins, and other biomolecules. It has been found to interact with the palmitoyltransferase ZDHHC21, a key regulator of fatty acid synthetase (FASN) S-palmitoylation . This interaction results in a decrease in FASN protein stability and fatty acid synthesis, consequently leading to the inhibition of cell growth .

Cellular Effects

Lanatoside B has been observed to have significant effects on various types of cells and cellular processes. It inhibits the growth of cells and induces apoptosis in a time-dependent manner . Lanatoside B increases the reactive oxygen species (ROS) content in cells, decreases the mitochondrial membrane potential (MMP), and results in apoptosis .

Molecular Mechanism

The molecular mechanism of Lanatoside B involves its interaction with ZDHHC21, which mediates the palmitoylation of FASN at Cys1317 . This interaction results in a decrease in FASN protein stability and fatty acid synthesis, leading to the inhibition of cell growth . Lanatoside B also downregulates the protein expression of STAT3, leading to decreased expression of Bcl-2 and Bcl-xl, increased expression of Bax, activation of caspase-3, and initiation of apoptosis .

Temporal Effects in Laboratory Settings

The effects of Lanatoside B change over time in laboratory settings. It has been observed to time-dependently inhibit the growth and induce apoptosis of cells

Metabolic Pathways

It is known to interact with the palmitoyltransferase ZDHHC21, a key regulator of fatty acid synthetase (FASN) S-palmitoylation This interaction affects the metabolic flux and metabolite levels

准备方法

Synthetic Routes and Reaction Conditions: The preparation of lanatoside B can involve several synthetic routes. One efficient strategy involves the use of a boron-mediated aglycon delivery method. This method includes a reaction sequence of boron-mediated aglycon delivery with a functionalized glucose donor, followed by deprotection and strain-promoted azide-alkyne cycloaddition . Another method involves the methanolysis of lanatosides catalyzed by small amounts of sodium methoxide, which has been shown to be superior to hydrolysis procedures in terms of yields and isolation .

Industrial Production Methods: Industrial production of lanatoside B typically involves extraction from the leaves of Digitalis lanata. The leaves are processed to isolate the glycosides, which are then purified to obtain lanatoside B. This process may involve several steps, including solvent extraction, chromatography, and crystallization .

化学反应分析

Types of Reactions: Lanatoside B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for different applications or to study its properties.

Common Reagents and Conditions: Common reagents used in the reactions of lanatoside B include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under specific conditions .

Major Products Formed: The major products formed from the reactions of lanatoside B depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the reagents used .

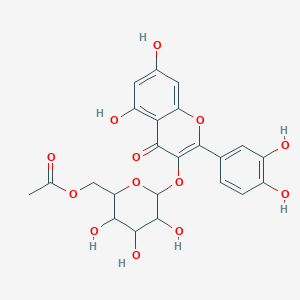

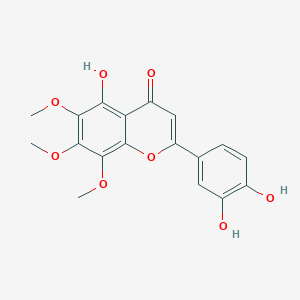

相似化合物的比较

Lanatoside B is similar to other cardiac glycosides such as lanatoside A, lanatoside C, and digoxin. it is unique in its specific structure and the particular effects it has on the heart. Lanatoside B has a distinct set of glycosidic linkages and functional groups that differentiate it from other compounds in the same class . Similar compounds include:

- Lanatoside A

- Lanatoside C

- Digoxin

- Digitoxin

- Gitoxin

These compounds share similar mechanisms of action but differ in their pharmacokinetics and specific clinical applications .

属性

IUPAC Name |

[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H76O20/c1-21-43(67-37-16-31(53)44(22(2)62-37)68-38-17-33(64-24(4)51)45(23(3)63-38)69-46-42(58)41(57)40(56)34(19-50)66-46)30(52)15-36(61-21)65-27-9-11-47(5)26(14-27)7-8-29-28(47)10-12-48(6)39(25-13-35(55)60-20-25)32(54)18-49(29,48)59/h13,21-23,26-34,36-46,50,52-54,56-59H,7-12,14-20H2,1-6H3/t21-,22-,23-,26-,27+,28+,29-,30+,31+,32+,33+,34-,36+,37+,38+,39+,40-,41+,42-,43-,44-,45-,46+,47+,48-,49+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAPNQFQPDAROQ-CAPSWCROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H76O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

985.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17575-21-2 | |

| Record name | Lanatoside B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17575-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lanatoside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017575212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanatoside B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LANATOSIDE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3822U6I4Z0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the primary mechanism of action of Lanatoside B on the heart?

A1: Lanatoside B, like other cardiac glycosides, exerts its therapeutic effect by inhibiting the sodium-potassium pump (Na+/K+-ATPase) in cardiac myocytes. [, ] This inhibition leads to an increase in intracellular sodium concentration. This increase then affects the sodium-calcium exchanger, leading to a rise in intracellular calcium levels, ultimately enhancing cardiac contractility. []

Q2: How does the potency of Lanatoside B compare to other cardiac glycosides?

A2: Research suggests that, on a molar basis, the potency of cardiac glycosides decreases in the following order: g-strophanthin > digoxin > digitoxin > oleandrin > Lanatoside B. [] This indicates that g-strophanthin is the most potent, while Lanatoside B exhibits the lowest potency among the listed glycosides.

Q3: Are there differences in how various cardiac glycosides affect the heart's response to acetylcholine?

A3: Yes, studies have shown that cardiac glycosides can differentially modulate the cardio-inhibitory effects of acetylcholine. For example, Lanatoside C consistently abolished acetylcholine-induced cardiac inhibition in dogs. In contrast, Lanatoside A and Lanatoside B showed less consistent effects in the same experimental setup. [] This suggests variations in their interactions with cardiac acetylcholine receptors or downstream signaling pathways.

Q4: What is the chemical structure of Lanatoside B and how does it relate to other cardiac glycosides?

A4: Lanatoside B belongs to the cardiac glycoside family, characterized by a steroid nucleus attached to a lactone ring and a sugar moiety. While the specific structural details of Lanatoside B are not provided in the given research, it's important to note that minor structural variations within this class of compounds can significantly impact their pharmacological properties, including potency and toxicity. [, ]

Q5: Has Lanatoside B been identified in naturally occurring plants?

A5: Yes, Lanatoside B is a naturally occurring cardiac glycoside primarily found in the leaves of Digitalis lanata (woolly foxglove). [, , ] The concentration of Lanatoside B can vary significantly among individual plants and across different geographical locations. []

Q6: Are there any analytical techniques available to quantify Lanatoside B in plant material?

A6: High-performance liquid chromatography (HPLC) has been successfully employed to quantify Lanatoside B in plant extracts, particularly from Digitalis species. [, ] This technique allows for the separation and quantification of Lanatoside B from other closely related cardiac glycosides, facilitating the analysis of plant material for potential pharmaceutical applications.

Q7: Beyond its cardiac effects, does Lanatoside B exhibit any other noteworthy biological activities?

A7: Recent studies have explored the potential anticancer activity of Lanatoside C, another cardiac glycoside found in Digitalis lanata. [] While the research specifically focuses on Lanatoside C, it highlights the potential of cardiac glycosides as a source of novel anticancer agents. Further research is needed to ascertain if Lanatoside B shares similar properties.

Q8: Is there any information on the safety profile and potential toxicity of Lanatoside B?

A8: While the provided research doesn't delve into the specific toxicity profile of Lanatoside B, it does highlight that cardiac glycosides, in general, have a narrow therapeutic index. [, ] This means the dose required for therapeutic benefit is relatively close to the dose that can cause toxicity. Therefore, careful dosage monitoring and administration are crucial when utilizing Lanatoside B or any other cardiac glycoside.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。